ethyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluoroethyl group, an iodine atom, and an ester functional group attached to the pyrazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using 2-fluoroethyl halides.
Iodination: The iodination of the pyrazole ring can be achieved using iodine or iodine monochloride in the presence of an oxidizing agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Deiodinated pyrazole derivatives.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of ethyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Ethyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate can be compared with other fluorinated pyrazole derivatives:
Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate: Similar structure but lacks the iodine atom, resulting in different reactivity and biological activity.
Ethyl 1-(2-chloroethyl)-4-iodo-1H-pyrazole-3-carboxylate: Contains a chloroethyl group instead of a fluoroethyl group, which affects its chemical properties and interactions.
Ethyl 1-(2-fluoroethyl)-4-bromo-1H-pyrazole-3-carboxylate:
The unique combination of the fluoroethyl and iodine substituents in this compound imparts distinct properties that make it valuable for specific research and industrial applications.
Properties
IUPAC Name |
ethyl 1-(2-fluoroethyl)-4-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FIN2O2/c1-2-14-8(13)7-6(10)5-12(11-7)4-3-9/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKJAQUKBZWMFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1I)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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